2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide
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Overview
Description
2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indole derivative with a sulfone-containing moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with cyclopentanone under acidic conditions.
Introduction of the Sulfone Group: The sulfone moiety can be introduced via oxidation of a thioether precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reaction: The final step involves coupling the indole derivative with the sulfone-containing intermediate using amide bond formation techniques, such as employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized, particularly at the indole and sulfone moieties.
Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
Oxidation Products: Further oxidized derivatives of the indole and sulfone groups.
Reduction Products: Thioether derivatives.
Substitution Products: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may serve as a probe or ligand in biochemical studies. Its indole core is known for interacting with various biological targets, potentially aiding in the study of enzyme functions and receptor binding.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Indole derivatives are often investigated for their anti-inflammatory, anticancer, and antimicrobial activities. The sulfone group may enhance the compound’s stability and bioavailability.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide would depend on its specific application. Generally, indole derivatives interact with biological targets through:
Binding to Receptors: The indole moiety can bind to various receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Pathway Modulation: It can affect cellular pathways by interacting with key proteins and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1H-indol-4-yl)acetamide: Lacks the sulfone group, potentially less stable.
N-(2,3-Dihydro-1H-indol-4-yl)-N-methylacetamide: Similar structure but different substituents on the nitrogen atom.
2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetamide: Contains the sulfone group but lacks the indole core.
Uniqueness
The uniqueness of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide lies in its combined indole and sulfone functionalities. This dual feature may confer enhanced biological activity and stability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-[(1,1-dioxothiolan-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-18(19-10-13-8-9-24(22,23)12-13)11-20-16-6-2-1-4-14(16)15-5-3-7-17(15)20/h1-2,4,6,13H,3,5,7-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZFFLZLKVFYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NCC4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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